molecular formula C9H8N2O2 B1395945 Methyl 6-(cyanomethyl)nicotinate CAS No. 1000529-39-4

Methyl 6-(cyanomethyl)nicotinate

Cat. No.: B1395945
CAS No.: 1000529-39-4
M. Wt: 176.17 g/mol
InChI Key: HKDMGDHRGHVZOP-UHFFFAOYSA-N
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Description

Methyl 6-(cyanomethyl)nicotinate is a pyridine-based ester with a cyanomethyl substituent at the 6-position of the nicotinate backbone. Its molecular formula is C₉H₈N₂O₂, and it serves as a versatile intermediate in organic synthesis and pharmaceutical research. The compound’s cyano group enhances its reactivity, making it valuable for constructing complex molecules, particularly in kinase inhibitor development (e.g., as seen in the synthesis of tyrosine kinase 2 inhibitors) .

Properties

IUPAC Name

methyl 6-(cyanomethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)7-2-3-8(4-5-10)11-6-7/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKDMGDHRGHVZOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(cyanomethyl)nicotinate typically involves the esterification of 6-methylnicotinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(cyanomethyl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted nicotinates.

Scientific Research Applications

Methyl 6-(cyanomethyl)nicotinate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the development of new materials, including polymers and coatings

Mechanism of Action

The mechanism of action of Methyl 6-(cyanomethyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to induce specific biological responses .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents at the 6-position of the pyridine ring. A comparative analysis is provided below:

Compound Substituent Molecular Formula Molecular Weight CAS No. Applications
Methyl 6-(cyanomethyl)nicotinate -CH₂CN C₉H₈N₂O₂ 176.17 N/A Kinase inhibitor intermediates , organic synthesis
Methyl 6-methylnicotinate -CH₃ C₈H₉NO₂ 151.16 5470-70-2 Pharmaceutical intermediate (CNS disorder treatments)
Methyl 6-chloronicotinate -Cl C₇H₆ClNO₂ 171.58 40244-96-6 Crystal engineering, ligand synthesis
Methyl 6-methoxynicotinate -OCH₃ C₈H₉NO₃ 167.16 403769-44-6 Drug discovery (e.g., spirocyclic compounds)
Methyl 6-(aminomethyl)nicotinate hydrochloride -CH₂NH₂·HCl C₈H₁₁ClN₂O₂ 202.64 1072438-56-2 Bioactive molecule synthesis

Physicochemical Properties

  • Reactivity: The cyanomethyl group in this compound introduces strong electron-withdrawing effects, facilitating nucleophilic substitutions or cyclization reactions .
  • Crystallography: Methyl 6-chloronicotinate exhibits near-planar geometry with π–π stacking interactions (centroid distance: 3.87 Å), critical for supramolecular assembly . No crystallographic data is available for the cyanomethyl derivative.

Biological Activity

Methyl 6-(cyanomethyl)nicotinate is a derivative of nicotinic acid that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has the molecular formula C9H9N3O2C_9H_9N_3O_2 and a molecular weight of approximately 177.18 g/mol. Its structure features a methyl ester group and a cyanomethyl substituent on the pyridine ring, which may enhance its interaction with biological targets.

Pharmacological Activity

Research indicates that compounds in the nicotinate class, including this compound, exhibit various pharmacological effects:

  • Anti-inflammatory : Studies suggest that these compounds can reduce inflammation, potentially making them useful in treating inflammatory diseases.
  • Analgesic : The analgesic properties may help alleviate pain, similar to other known nicotinates.
  • Antimicrobial : Preliminary data indicate potential efficacy against certain microbial strains.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryReduces inflammation in animal models
AnalgesicAlleviates pain in experimental settings
AntimicrobialInhibits growth of specific bacterial strains

Synthesis Methods

The synthesis of this compound involves several steps, often employing methods such as:

  • One-pot reactions : Efficient for synthesizing substituted nicotine analogs.
  • Microwave-assisted synthesis : Enhances yield and reduces reaction time.
  • Solvent-free methods : Environmentally friendly and cost-effective.

Comparative Analysis with Related Compounds

This compound can be compared with other nicotinate derivatives to highlight its unique properties. Below is a comparative table summarizing key features:

Table 2: Comparison of Nicotinate Derivatives

Compound NameStructure FeaturesUnique Aspects
Methyl NicotinateMethyl ester of nicotinic acidLacks cyanomethyl group; primarily used as a rubefacient.
Ethyl 5-Cyano-6-methyl-2-(trifluoromethyl)nicotinateContains trifluoromethyl groupEnhanced lipophilicity; used in drug development.
Methyl 2-(Cyanomethyl)benzoateBenzoate structure with cyanomethylDifferent aromatic system; potential for different biological activity.
Ethyl 3-(cyanomethyl)picolinatePicolinic acid derivativeStructural variation may lead to different reactivity.

Case Studies and Research Findings

Recent studies have focused on the docking studies of this compound, revealing its potential as an inhibitor for specific targets such as Aurora B kinase. The in silico evaluations indicated favorable interactions with biological macromolecules, suggesting its viability as a therapeutic agent.

Case Study Example

A study published in ACS Omega evaluated a series of substituted nicotine analogs, including this compound. The findings highlighted:

  • Inhibitory activity against Aurora B kinase.
  • ADME-Tox profiles indicating good absorption and low toxicity.
  • Potential applications in cancer therapy due to its selective inhibition properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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